molecular formula C19H28N2O4S B5589135 [3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone

[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone

Cat. No.: B5589135
M. Wt: 380.5 g/mol
InChI Key: QPFABNPGEUVMBA-IBGZPJMESA-N
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Description

[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone is a complex organic compound featuring a thiazinane ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone involves multiple steps. One common method includes the treatment of precursor compounds with specific reagents under controlled conditions. For example, the reaction of 1-bromo-3-chloropropane with a thiazinane derivative in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields cyclic sulfamoyl acetamide esters . These esters can then be hydrolyzed using methanolic potassium hydroxide (KOH) to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-18(2)14-21(8-7-19(18,3)23)17(22)15-5-4-6-16(13-15)20-9-11-26(24,25)12-10-20/h4-6,13,23H,7-12,14H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFABNPGEUVMBA-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2=CC(=CC=C2)N3CCS(=O)(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2=CC(=CC=C2)N3CCS(=O)(=O)CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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